1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a furan ring, and a thiophene ring, which are all fused together. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out under copper-catalyzed conditions (CuAAC) to form the 1,2,3-triazole ring.
Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., basic or acidic).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, amines, or thiols.
Scientific Research Applications
1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The specific pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.
Comparison with Similar Compounds
1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which can affect its reactivity and biological activity.
1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can also affect its properties.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying specific functional groups, which can lead to changes in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
1-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-7-11(15-16-17)13(18)14-6-10-2-3-12(19-10)9-4-5-20-8-9/h2-5,7-8H,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZNXIRZEDJPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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